2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-6-methylpyridine
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Overview
Description
2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-6-methylpyridine is a complex organic compound that features a unique combination of a thiadiazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-6-methylpyridine typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-6-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-6-methylpyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-6-methylpyridine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as 1,3,4-thiadiazole and its various substituted forms . These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness
What sets 2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-6-methylpyridine apart is its unique combination of the thiadiazole, piperidine, and pyridine rings, which may confer distinct biological properties and applications compared to other thiadiazole derivatives .
Properties
IUPAC Name |
3-cyclopropyl-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-12-4-2-6-15(18-12)22-11-13-5-3-9-21(10-13)17-19-16(20-23-17)14-7-8-14/h2,4,6,13-14H,3,5,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAARECIVCOTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)C3=NC(=NS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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